7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, as well as the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It may also involve studying how these properties change under different conditions .Mechanism of Action
The mechanism of action of 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, it is believed to act on the endocannabinoid system, which is a complex system of receptors and enzymes that is involved in a wide range of physiological processes, including pain, inflammation, and mood regulation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, and may be useful in the treatment of chronic pain and inflammation. It has also been found to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to study its effects in vitro and in vivo. However, one of the limitations of using this compound is that its effects on the human body are not fully understood, which makes it difficult to interpret the results of lab experiments.
Future Directions
There are several future directions for the study of 7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. One direction is to study its potential therapeutic properties in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as an analgesic and anti-inflammatory agent in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the human body.
Scientific Research Applications
7-ethoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic properties. It has been found to have a wide range of effects on the human body, including analgesic, anti-inflammatory, and anti-cancer properties. It has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Safety and Hazards
properties
IUPAC Name |
7-ethoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-2-16-9-6-7-11-10-4-3-5-12(10)14(15)17-13(11)8-9/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEGUETWMHRADV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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